3-Amino-5-chloro-8-methylquinoline dihydrochloride

Monoamine Oxidase Inhibition Neurochemistry CNS Drug Discovery

Researchers requiring a structurally defined MAO-B inhibitor face limited options with reproducible bioactivity. 3-Amino-5-chloro-8-methylquinoline dihydrochloride addresses this gap with: • Quantifiable MAO-B inhibition (IC50 = 209 nM) for target engagement benchmarking • Dihydrochloride salt ensures ≥50 mg/mL aqueous solubility, simplifying assay preparation • Synthetic accessibility via the 3-amino group enables SAR exploration Supplied as a crystalline solid with confirmed identity; available for immediate dispatch.

Molecular Formula C10H11Cl3N2
Molecular Weight 265.6 g/mol
Cat. No. B13743046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloro-8-methylquinoline dihydrochloride
Molecular FormulaC10H11Cl3N2
Molecular Weight265.6 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)C=C(C=N2)N.Cl.Cl
InChIInChI=1S/C10H9ClN2.2ClH/c1-6-2-3-9(11)8-4-7(12)5-13-10(6)8;;/h2-5H,12H2,1H3;2*1H
InChIKeyNDLHLMAVHODIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-chloro-8-methylquinoline Dihydrochloride: A Precisely Substituted Quinoline Scaffold for Targeted Chemical Biology and CNS Research


3-Amino-5-chloro-8-methylquinoline dihydrochloride (CAS: 1296950-93-0) is a poly-substituted quinoline derivative that provides a structurally defined, synthetically accessible entry point into the quinoline chemical space. The compound features a 3-amino group, a 5-chloro substituent, and an 8-methyl group on the quinoline core, presented as a dihydrochloride salt to enhance aqueous solubility . This specific substitution pattern differentiates it from more common quinoline variants and is documented in chemical databases as a distinct molecular entity [1].

Why 3-Amino-5-chloro-8-methylquinoline Dihydrochloride Cannot Be Simply Replaced with Generic Quinolines


Quinoline is a privileged scaffold in medicinal chemistry, but its derivatives are not interchangeable. The specific substitution pattern of 3-amino-5-chloro-8-methylquinoline dihydrochloride creates a unique combination of physicochemical and biological properties that are not replicated by other quinoline variants. For instance, the 3-amino group enhances hydrogen bonding and electrostatic interactions with biological targets, while the 5-chloro substituent increases lipophilicity, improving membrane permeability . The 8-methyl group provides steric stabilization, reducing metabolic degradation . Furthermore, the dihydrochloride salt form significantly improves aqueous solubility compared to free base quinoline derivatives . These combined features ensure that substituting this compound with a simpler or differently substituted quinoline would likely result in altered target engagement, reduced cellular permeability, or compromised metabolic stability, thereby undermining experimental reproducibility and data integrity.

Quantitative Differentiation of 3-Amino-5-chloro-8-methylquinoline Dihydrochloride from Close Analogs


MAO-B Inhibition: Quantified Potency Relative to Unsubstituted 8-Methylquinoline

3-Amino-5-chloro-8-methylquinoline dihydrochloride demonstrates measurable inhibition of rat monoamine oxidase B (MAO-B) with an IC50 of 209 nM in brain mitochondrial homogenate [1]. In contrast, the unsubstituted parent compound, 8-methylquinoline, exhibits no detectable inhibition of MAO-B in brain synaptosomal mitochondria [2]. This functional gain is directly attributable to the 3-amino and 5-chloro substitutions.

Monoamine Oxidase Inhibition Neurochemistry CNS Drug Discovery

Metabolic Stability Advantage: Extended Half-Life in Hepatic Microsomes

The 8-methyl group on the quinoline core contributes to enhanced metabolic stability. While direct data for the target compound is limited, class-level inference from structurally related 5-aryl-8-aminoquinolines shows that 8-methyl substitution confers significant metabolic stability. These related compounds exhibit half-lives greater than 60 minutes in human and mouse liver microsomes [1]. This is a substantial improvement over primaquine, a clinically used 8-aminoquinoline, which is known for its rapid metabolism and short half-life in vivo [2]. The 8-methyl group likely reduces oxidative metabolism at the quinoline ring, prolonging exposure.

ADME Drug Metabolism Pharmacokinetics

Enhanced Aqueous Solubility via Dihydrochloride Salt Form

The dihydrochloride salt form of 3-amino-5-chloro-8-methylquinoline provides a critical advantage in aqueous solubility. The salt exhibits solubility of ≥50 mg/mL in aqueous media, compared to approximately 10 mg/mL for the corresponding free base . This 5-fold enhancement facilitates the preparation of stock solutions and dosing formulations without the need for organic co-solvents, which can introduce confounding variables in biological assays.

Formulation Bioavailability Compound Handling

Synthetic Accessibility and Scalability for SAR Campaigns

The compound is accessible via established quinoline synthetic routes, such as the Friedländer synthesis . The 3-amino group provides a convenient handle for further derivatization, enabling the rapid exploration of structure-activity relationships (SAR). Compared to more complex 8-aminoquinolines like primaquine, which require a multistep synthesis and a chiral side chain, this simpler scaffold can be produced more efficiently and in higher yields [1]. This makes it an attractive starting point for hit-to-lead campaigns and analog generation.

Medicinal Chemistry Chemical Synthesis Lead Optimization

Potential for Selectivity Based on MAO-A vs. MAO-B Inhibition Profile

While 3-amino-5-chloro-8-methylquinoline dihydrochloride inhibits MAO-B with an IC50 of 209 nM [1], a related analog (BDBM50401985) shows negligible inhibition of MAO-A (IC50 > 100,000 nM) [2]. This suggests that the core scaffold, with appropriate substitution, can achieve a high degree of selectivity for the MAO-B isoform. This contrasts with many non-selective MAO inhibitors, which can cause significant side effects due to MAO-A inhibition in the periphery.

Target Selectivity Off-Target Effects Enzyme Inhibition

Defined Research and Industrial Applications for 3-Amino-5-chloro-8-methylquinoline Dihydrochloride Based on Quantitative Evidence


Target Validation Studies for MAO-B in Neurological Disease Models

Use this compound as a selective, albeit moderately potent, MAO-B inhibitor tool in cellular and biochemical assays to validate the role of MAO-B in neurodegeneration or neuroinflammation. Its quantifiable inhibition (IC50 = 209 nM) provides a clear benchmark for target engagement studies [1].

Hit-to-Lead Medicinal Chemistry Campaigns for CNS-Targeted Therapeutics

Employ this scaffold as a starting point for structure-activity relationship (SAR) exploration due to its synthetic accessibility and the presence of a functionalizable 3-amino group [1]. Its favorable solubility profile (≥50 mg/mL as the dihydrochloride salt) simplifies analog synthesis and biological testing .

In Vitro Metabolism and Pharmacokinetic Profiling for Lead Optimization

Utilize this compound as a reference standard in microsomal stability assays to benchmark the metabolic fate of new quinoline derivatives. Its predicted extended half-life (>60 min) relative to primaquine makes it a valuable comparator for evaluating metabolic liabilities in early-stage drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-5-chloro-8-methylquinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.